

Core Compound Analysis: Properties and Spectroscopic Signature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Iodo-2-methylbut-1-ene*

Cat. No.: *B058030*

[Get Quote](#)

4-Iodo-2-methylbut-1-ene is an organoiodine compound whose synthetic value is derived from its bifunctional nature: a reactive primary alkyl iodide and a terminal alkene.[1] This unique combination allows for sequential or orthogonal synthetic transformations, making it a valuable tool in multistep synthesis.

Physicochemical Data

The fundamental properties of **4-Iodo-2-methylbut-1-ene** are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

Table 1: Physicochemical Properties of **4-Iodo-2-methylbut-1-ene**

Property	Value
CAS Number	53750-52-0[2]
Molecular Formula	C ₅ H ₉ I[3]
Molecular Weight	196.03 g/mol [3]
Boiling Point	~131 °C (estimated)[2]
Density	~1.54 g/cm ³ (estimated)[2]
Refractive Index	~1.51 (estimated)[2]
InChI Key	WOMUECWVNKNZEP-UHFFFAOYSA-N
Canonical SMILES	CC(=C)CCI[2]

Spectroscopic Profile

Understanding the spectroscopic characteristics is essential for reaction monitoring and final product verification. The following are the expected Nuclear Magnetic Resonance (NMR) shifts in deuterated chloroform (CDCl₃).

- ¹H NMR: The proton NMR spectrum is distinguished by four primary signal regions:
 - ~4.7-4.9 ppm (2H, m): Two distinct signals for the terminal vinylic protons (=CH₂).
 - ~3.2 ppm (2H, t): A triplet corresponding to the methylene protons adjacent to the highly deshielding iodine atom (-CH₂I).
 - ~2.4 ppm (2H, t): A triplet for the allylic methylene protons (-C(CH₃)CH₂-).
 - ~1.7 ppm (3H, s): A singlet representing the methyl protons attached to the double bond.
- ¹³C NMR: The carbon spectrum provides a clear fingerprint of the carbon backbone:
 - ~140-142 ppm: The quaternary carbon of the double bond.
 - ~112-115 ppm: The terminal =CH₂ carbon.

- ~45 ppm: The allylic -CH₂- carbon.
- ~22 ppm: The methyl carbon.
- ~5-7 ppm: The carbon atom bonded to iodine, significantly shifted upfield by the heavy atom effect.

Synthesis Protocol: The Finkelstein Halogen Exchange

The most reliable and common laboratory synthesis of **4-Iodo-2-methylbut-1-ene** is achieved via the Finkelstein reaction.^[4] This S_N2 reaction involves the exchange of a halogen (typically bromine or chlorine) with iodide.^{[5][6]} The reaction's success hinges on Le Châtelier's principle; using sodium iodide in acetone drives the reaction forward because the resulting sodium bromide or chloride is insoluble in acetone and precipitates out of the solution.^{[5][7]}

Detailed Step-by-Step Methodology

- **Reactor Preparation:** A three-neck, round-bottom flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and fitted with a reflux condenser, a magnetic stirrer, and a dropping funnel. Maintaining an anhydrous environment is critical to prevent side reactions.
- **Reagent Preparation:** Sodium iodide (NaI, 1.5 equivalents) is added to anhydrous acetone. The mixture is stirred until the NaI is fully dissolved.
- **Substrate Addition:** 4-Bromo-2-methylbut-1-ene (1.0 equivalent) is added to the dropping funnel and introduced dropwise into the stirring NaI/acetone solution at ambient temperature.
- **Reaction Execution:** The reaction mixture is heated to a gentle reflux (approx. 56°C) for 3-5 hours. The formation of a white precipitate (NaCl or NaBr) is a visual indicator of reaction progress.
- **Reaction Monitoring:** Progress is monitored by Thin Layer Chromatography (TLC) until the starting alkyl bromide is consumed.
- **Work-up and Isolation:**

- The mixture is cooled to room temperature and the precipitate is removed by vacuum filtration.
- The acetone is removed from the filtrate under reduced pressure using a rotary evaporator.
- The resulting residue is redissolved in diethyl ether and washed sequentially with deionized water and a 5% aqueous sodium thiosulfate solution to remove any trace of I₂.
- The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.
- Purification: The crude product is purified by vacuum distillation to yield pure **4-Iodo-2-methylbut-1-ene** as a colorless to pale yellow liquid.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Finkelstein reaction workflow for **4-Iodo-2-methylbut-1-ene** synthesis.

Strategic Applications in Drug Development and Complex Synthesis

The dual functionality of **4-Iodo-2-methylbut-1-ene** makes it a strategic component in medicinal chemistry and materials science.^[1] The C-I bond is readily cleaved in nucleophilic substitutions and is an ideal electrophile for transition-metal-catalyzed cross-coupling reactions.

Grignard Reagent Formation for C-C Bond Construction

Reacting **4-iodo-2-methylbut-1-ene** with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent.[8] This transforms the electrophilic carbon adjacent to the iodine into a potent carbon-based nucleophile.[9]

Causality: The magnesium atom inserts into the highly polarized carbon-iodine bond, reversing its polarity (umpolung). This Grignard reagent is a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and epoxides.[10]

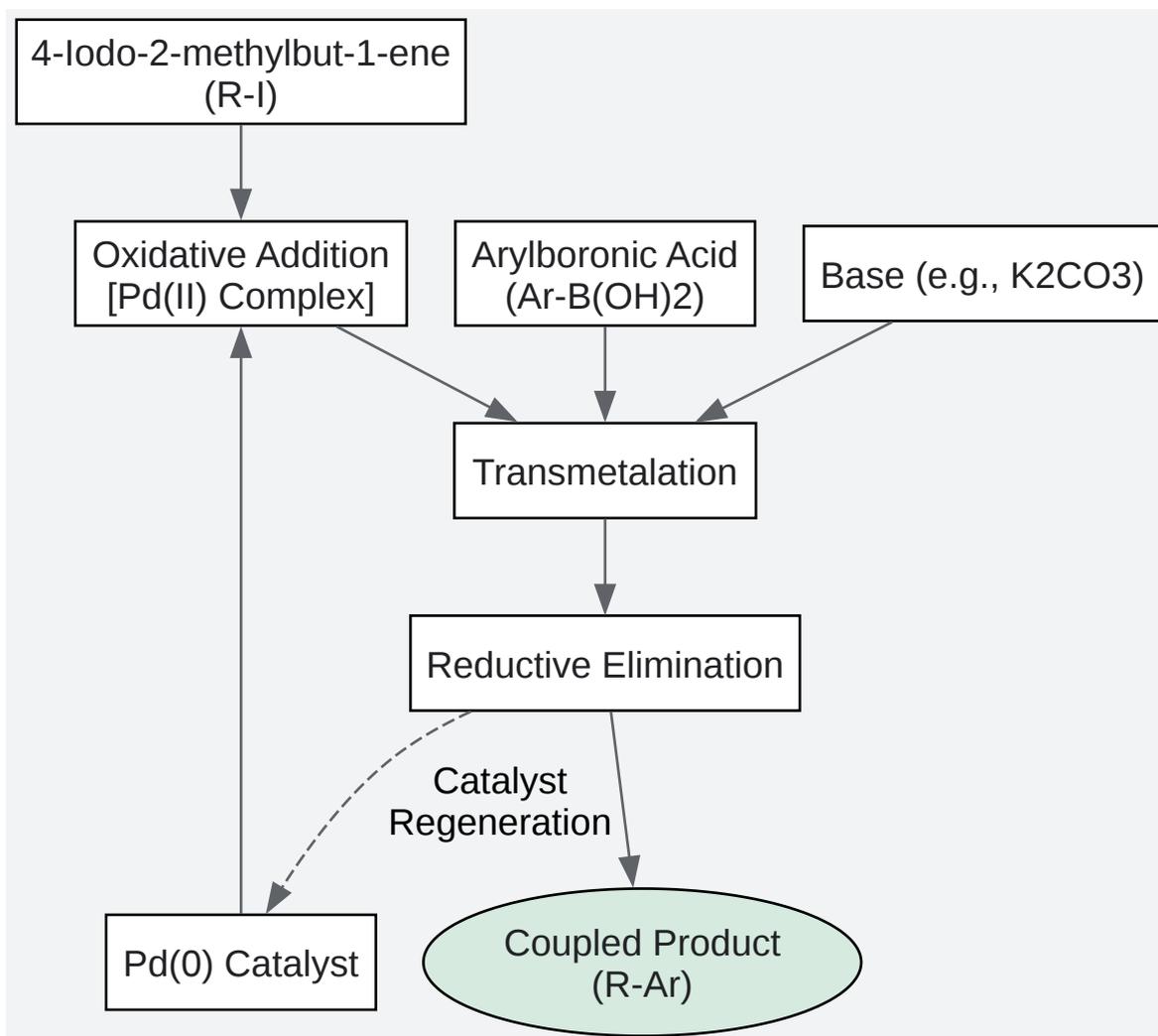
Caption: Formation and polarity reversal in the Grignard reagent synthesis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The compound is an excellent substrate for Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for creating biaryl structures or connecting alkyl chains to aromatic systems.[1] [11] In this reaction, the alkyl iodide serves as the electrophilic partner, coupling with an organoboron species in the presence of a palladium catalyst and a base.[12][13]

Mechanistic Insight: The catalytic cycle typically involves three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of **4-iodo-2-methylbut-1-ene**, forming a Pd(II) complex.[11]
- Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.[12]
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]



[Click to download full resolution via product page](#)

Caption: Simplified logical flow of the Suzuki-Miyaura catalytic cycle.

Safety, Handling, and Storage Protocols

Proper handling of **4-Iodo-2-methylbut-1-ene** is essential for laboratory safety. It is classified as an irritant and requires careful management.

- Hazard Profile: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[14] Wear nitrile gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[15][16]

- Handling: Use spark-proof tools and grounded equipment to prevent static discharge.[14] Avoid inhalation of vapors and contact with skin and eyes.[16] Eyewash stations and safety showers should be readily accessible.[14]
- Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. [17] Keep the container tightly sealed under an inert atmosphere (e.g., Argon) to prevent decomposition. It is incompatible with strong oxidizing agents and strong bases.[14]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[15]

By adhering to these protocols and leveraging the synthetic strategies outlined, researchers can safely and effectively utilize **4-Iodo-2-methylbut-1-ene** to achieve their scientific objectives.

References

- **4-Iodo-2-methylbut-1-ene** - LookChem. LookChem. [[Link](#)]
- Safety Data Sheet - Angene Chemical. Angene Chemical. [[Link](#)]
- 4-Iodo-2-methylbut-1-en-3-yne - PubChem. National Center for Biotechnology Information. [[Link](#)]
- Finkelstein Reaction - SATHEE. SATHEE. [[Link](#)]
- Finkelstein reaction - Wikipedia. Wikipedia. [[Link](#)]
- FINKELSTEIN REACTION | EXPLANATION - AdiChemistry. AdiChemistry. [[Link](#)]
- Grignard Reaction. University of Wisconsin-Madison. [[Link](#)]
- **4-iodo-2-methylbut-1-ene** (C5H9I) - PubChemLite. PubChemLite. [[Link](#)]
- Finkelstein Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [[Link](#)]
- Haloalkanes and Haloarenes - NCERT. National Council of Educational Research and Training. [[Link](#)]

- Grignard reagent - Wikipedia. Wikipedia. [[Link](#)]
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [[Link](#)]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [[Link](#)]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [[Link](#)]
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [[Link](#)]
- an introduction to grignard reagents - Chemguide. Chemguide. [[Link](#)]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. biosynth.com [biosynth.com]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. ncert.nic.in [ncert.nic.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Core Compound Analysis: Properties and Spectroscopic Signature]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058030#4-iodo-2-methylbut-1-ene-cas-number-53750-52-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com